sodium;(Z)-(8-oxo-1,4-dioxaspiro[4.5]decan-7-ylidene)methanolate
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Overview
Description
Sodium;(Z)-(8-oxo-1,4-dioxaspiro[45]decan-7-ylidene)methanolate is a chemical compound with a unique structure that includes a spirocyclic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium;(Z)-(8-oxo-1,4-dioxaspiro[4.5]decan-7-ylidene)methanolate can be synthesized through the reaction of sodium methoxide with a suitable precursor containing the spirocyclic ring system. The reaction typically involves the deprotonation of the precursor by sodium methoxide, resulting in the formation of the desired compound. The reaction is exothermic and must be carefully controlled to prevent ignition .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using sodium methoxide and the precursor compound. The reaction is carried out in a controlled environment to ensure safety and maximize yield. The product is then purified through evaporation and heating to remove residual solvents .
Chemical Reactions Analysis
Types of Reactions
Sodium;(Z)-(8-oxo-1,4-dioxaspiro[4.5]decan-7-ylidene)methanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Sodium;(Z)-(8-oxo-1,4-dioxaspiro[4.5]decan-7-ylidene)methanolate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of sodium;(Z)-(8-oxo-1,4-dioxaspiro[4.5]decan-7-ylidene)methanolate involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating electrons to electrophilic centers. This activity is facilitated by the presence of the spirocyclic ring system, which provides stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Sodium methoxide: A simpler sodium alkoxide with similar reactivity but lacking the spirocyclic structure.
Sodium methanoate: Another sodium compound with different chemical properties and applications
Uniqueness
Sodium;(Z)-(8-oxo-1,4-dioxaspiro[4.5]decan-7-ylidene)methanolate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be suitable .
Properties
IUPAC Name |
sodium;(Z)-(8-oxo-1,4-dioxaspiro[4.5]decan-7-ylidene)methanolate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4.Na/c10-6-7-5-9(2-1-8(7)11)12-3-4-13-9;/h6,10H,1-5H2;/q;+1/p-1/b7-6-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZURGNNARYKJK-NAFXZHHSSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=C[O-])C1=O)OCCO2.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C/C(=C/[O-])/C1=O)OCCO2.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NaO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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